molecular formula C7H5NO3S B028170 Saccharin CAS No. 81-07-2

Saccharin

Cat. No.: B028170
CAS No.: 81-07-2
M. Wt: 183.19 g/mol
InChI Key: CVHZOJJKTDOEJC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Saccharin, a non-nutritive artificial sweetener, primarily targets the sweet taste receptors (STR) in the human body . It also interacts with Carbonic anhydrase 3, a protein in humans .

Mode of Action

This compound interacts with its targets, the sweet taste receptors, and triggers the activation of the phospholipase C (PLC) signaling cascade . This leads to calcium influx and the vesicular exocytosis of insulin . The interaction with Carbonic anhydrase 3 is inhibitory .

Biochemical Pathways

This compound’s interaction with sweet taste receptors activates the PLC signaling cascade, leading to calcium influx and insulin secretion . This suggests that this compound may have a role in glucose metabolism and insulin regulation.

Pharmacokinetics

Factors that affect renal excretion, such as protein binding, glomerular filtration rate (GFR), and tubular secretion, are important in determining this compound clearance . .

Result of Action

The activation of the PLC signaling cascade by this compound leads to calcium influx and the vesicular exocytosis of insulin . This suggests that this compound may have a role in glucose metabolism and insulin regulation. In addition, this compound has been shown to have antiproliferative effects on certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the concentration of sodium ions, urinary pH, and other factors can influence the cellular response to this compound . Additionally, lifestyle factors such as diet and alcohol consumption can potentially influence the effects of this compound .

Biochemical Analysis

Biochemical Properties

Saccharin is a sulphonamide derivative of toluene, existing as acid this compound, sodium this compound, and calcium this compound . It interacts with various enzymes, proteins, and other biomolecules in the body, affecting metabolic functions in a time and dose-dependent manner .

Cellular Effects

This compound influences cell function by affecting various cellular processes. For instance, it has been observed to increase oxidative stress in both healthy and diabetic type 2 patients . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves multiple biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has high hydrolytic, thermal, and photo stability . Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with bladder tumors in male rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions

Saccharin can be synthesized through several methods, but the most common industrial route involves the oxidation of o-toluenesulfonamide. The process typically includes the following steps :

    Sulfonation: o-Toluenesulfonamide is sulfonated to form o-sulfobenzoic acid.

    Oxidation: The o-sulfobenzoic acid is then oxidized to form o-sulfobenzoic acid anhydride.

    Cyclization: The anhydride undergoes cyclization to form this compound.

Another method involves the reaction of anthranilic acid with nitrous acid, followed by sulfur dioxide and ammonia treatment .

Industrial Production Methods

Industrial production of this compound often involves the sulfonation of toluene, followed by chlorination and subsequent reactions to form this compound. This method is preferred due to its cost-effectiveness and relatively high yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Saccharin is unique due to its stability under heat and acidic conditions, making it suitable for use in a variety of food products. Unlike aspartame, which can degrade over time, this compound remains stable and retains its sweetness . Additionally, this compound does not contribute to caloric intake, making it a popular choice for individuals managing their weight or blood sugar levels .

Properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one
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InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)
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InChI Key

CVHZOJJKTDOEJC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O
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Molecular Formula

C7H5NO3S
Record name SACCHARIN (MANUFACTURING)
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DSSTOX Substance ID

DTXSID5021251
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Molecular Weight

183.19 g/mol
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Physical Description

Saccharin (manufacturing) appears as white crystals. Odorless or faintly aromatic odor. Sweet taste. (NTP, 1992), White solid; [CAMEO], Solid
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992), 1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/., FREELY SOL IN WATER. /AMMONIUM SALT/, Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol, Slightly soluble in deuterated dimethylsulfoxide, 1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether, Soluble in amyl acetate, ethyl acetate, For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page., 4 mg/mL at 25 °C
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Density

0.828 (NTP, 1992) - Less dense than water; will float, 0.828 g/cu cm at 25 °C
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Vapor Pressure

0.00000064 [mmHg]
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Mechanism of Action

...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts.
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Impurities

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/
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Color/Form

Monoclinic crystals, Needles from acetone; prisms from alcohol; leaflets from water, White, crystalline powder, White crystals

CAS No.

81-07-2
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Record name 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide
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Melting Point

444 °F (decomposes) (NTP, 1992), 228 °C decomposes, 224 °C
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Synthesis routes and methods I

Procedure details

A mixture of 4.5 g of sodium saccharin and 10 g of the product of Step B in 70 ml of dimethylformamide was stirred overnight at ambient temperature. The reaction mixture was poured in brine and icy water (about 600 ml) and the precipirated product was filtered, and recrystallized from 200 ml of methanol to give 12 g (100%) of Compound 24: mp 85.9° .
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

190 times, Sodium Saccharine: 190 times, disodium glycyrrhizinate: 100 times, Alitame: 2000 times, Glycyrrhizin: 170 times, Stevioside: 140 times, and Thaumatin: 850 times.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
disodium glycyrrhizinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Alitame
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Glycyrrhizin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Stevioside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

The 2-t-butyl-4,5,6,7-tetrahydro-4,7-methano-1,2-benzisothiazol-3(2H)one 1,1-dioxide (2.8 g, 0.011 mol) in trifluoroacetic acid (30 mL) was heated at reflux for 48 hr and let stand at room temperature for 4 days. The resulting mixture was concentrated in vacuo, treated with methanol (20 mL) and evaporated to dryness. The residue was taken up in ether (100 mL) and washed with saturated NaHCO3 (1×50 mL). The layers were separated, the aqueous phase acidified to pH 1 with 2N HCl and extracted with MDC (2×100 mL). The combined organic extracts were dried and concentrated in vacuo to give 0.9 g (42%) of the bicyclo (2.2.1) saccharin derivative as a white solid.
Name
2-t-butyl-4,5,6,7-tetrahydro-4,7-methano-1,2-benzisothiazol-3(2H)one 1,1-dioxide
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 90 mL glass pressure tube was charged in a nitrogen dry box with 2 g (10.4 mmol) of 2-chlorobenzenesulfonamide, 2.35 g (20.8 mmol) of triethylamine, 30 mg (0.067 mmol) of Pd(CH3CN)4 (BF4)2, 30 mg (0.073 mmol) of 1,3-bis(diphenyl-phosphino)propane (dppp) and 6 mL of dioxane. The resulting suspension was stirred at room temperature for 30 min, cooled to -80° C., evacuated and charged with 70 psia of CO. After stirring at room temperature for 30 min, the tube was heated with stirring at 120° C. for 48 hours (hrs). Upon cooling to room temperature, the pressure was 38 psia and much solid formed. The pressure was released, 20 mL of dioxane were added to the reaction mixture to redissolve the solid, and the precipitate was isolated by filtration and washed with 5 mL of dioxane, three times, to yield 0.95 g of HNEt3+Cl-. The reaction of Example 2 to this point can be also illustrated by the general formula provided in Example 1. The filtrate was combined with the washings and the solvent was removed in a vacuum to yield 2.84 g of almost pure saccharin salt A with [HN(C2H5)3 ]+ and Cl-. To this material were added 60 mL of water followed by 1.6 g of NaOH. The resulting solution was filtered, concentrated under vacuum, and 4 g of HCl 38% by weight of the solution were added. A copious white precipitate was formed, and isolated by filtration and washed with a small amount of cold water. 1.73 g (91.4% of the calculated amount of saccharin expected based on the measured amounts of the ingredients) of pure saccharin was obtained after vacuum drying. This reaction step from the saccharin salt to saccharin is illustrated by the following general formula: ##STR6##
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3CN)4 (BF4)2
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In the third step the reaction of ammonia is reacted with the reaction product produced in the second step. It is possible to react the components by injecting ammonia into the reaction mixture after the second step. Thus, it is preferable to react ammonia and the second step product by mixing an aqueous solution of ammonia with the reaction mixture after the second step. The amount of ammonia employed is preferably in a range of 3.5 - 4.5 mole per mole of the o-sulfobenzoic acid (I) or the alkali metal salt or alkaline earth metal salt thereof. Preferably, a 4 - 28 % of an aqueous solution of ammonia is used. The reaction temperature is usually in the range of 5° - 35° C, and if desired, the reaction is conducted while cooled. After the reaction with ammonia, the ammonium salt of 1.2-benzoisothiazole-3-on-1.1-dioxide (III) is obtained. The desired compound, i.e. 1.2-benzoisothiazole-3-on-1.1-dioxide (III) can be separated by precipitation by treating the solution with a mineral acid such as hydrochloric acid, sulfuric acid, nitric acid, phosphoric acid or the like. In accordance with the process of the invention, the desired 1.2-benzoisothiazole-3-on-1.1-dioxide compound (III) having high purity can be easily produced in substantial industrial efficiency in yields greater than 80 % based on the o-sulfobenzoic acid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkali metal salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alkaline earth metal salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saccharin
Reactant of Route 2
Saccharin
Reactant of Route 3
Saccharin
Reactant of Route 4
Saccharin
Reactant of Route 5
Saccharin
Reactant of Route 6
Saccharin
Customer
Q & A

Q1: How does saccharin elicit its sweet taste?

A1: this compound interacts with sweet taste receptors (STRs), specifically a heterodimer composed of T1R2 and T1R3 proteins, located on the tongue. [] This interaction triggers a signaling cascade that ultimately leads to the perception of sweetness. []

Q2: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C7H5NO3S, and its molecular weight is 183.18 g/mol. []

Q3: What spectroscopic techniques are used to characterize this compound?

A4: Several spectroscopic methods are employed to characterize this compound, including infrared (IR) spectroscopy, which provides information about the functional groups present in the molecule, particularly the carbonyl (C=O) and sulfonyl (SO2) groups. [] Additionally, techniques like X-ray photoelectron spectroscopy (XPS) can be used to identify the presence of this compound and its degradation products in complex matrices like electroplated films. []

Q4: How does this compound affect the properties of electrodeposited metals?

A4: The provided research articles do not focus on the catalytic properties of this compound.

A4: The provided research articles do not extensively cover computational studies or QSAR modeling of this compound.

Q5: How stable is this compound under various conditions?

A9: this compound is a highly stable compound, resistant to heat and degradation under various conditions. [] This stability contributes to its long shelf life and suitability for use in a wide range of food and beverage products.

Q6: How is this compound metabolized in the body?

A11: this compound is poorly metabolized in the body and is primarily excreted unchanged in the urine. [] This characteristic contributes to its lack of caloric value, making it a popular sugar substitute for individuals managing weight or blood sugar levels.

Q7: Has this compound demonstrated any therapeutic potential beyond its use as a sweetener?

A7: The provided research articles do not primarily focus on resistance mechanisms related to this compound.

Q8: What are the known toxicological effects of this compound in animal studies?

A8: The provided research articles do not primarily focus on drug delivery strategies for this compound.

A8: The provided research articles do not extensively cover biomarkers related to this compound.

Q9: What analytical methods are used to quantify this compound in food products?

A14: Various analytical techniques are employed to quantify this compound in food products. One commonly used method is high-performance liquid chromatography (HPLC), which separates and quantifies this compound based on its physicochemical properties. [] Other methods include titrimetric analysis and spectrophotometry. []

Q10: Can this compound be determined in complex matrices?

A15: Yes, this compound can be determined in complex matrices, such as electroplated films, using techniques like secondary ion mass spectrometry (SIMS) and XPS. [] These methods provide valuable insights into the chemical composition and potential degradation products of this compound within these materials.

Q11: Does this compound pose any environmental risks?

A16: While this compound is considered safe for human consumption at approved levels, there are concerns regarding its potential environmental impact. Studies have shown that this compound can be released into the environment through wastewater treatment plant effluent and potentially contaminate groundwater. [] Research also suggests that this compound can persist in the environment and might have adverse effects on aquatic organisms. [] These findings highlight the need for responsible manufacturing, use, and disposal practices to minimize this compound's environmental footprint.

A11: The provided research articles do not extensively cover the dissolution and solubility of this compound.

A11: The provided research articles touch upon the analytical techniques for this compound analysis but do not delve into specific method validation details.

A11: The provided research articles do not extensively cover quality control and assurance for this compound.

A11: The provided research articles do not extensively cover the immunogenicity of this compound.

A11: The provided research articles do not extensively cover drug-transporter interactions of this compound.

A11: The provided research articles do not extensively cover drug-metabolizing enzyme interactions of this compound.

A11: The provided research articles do not extensively cover the biocompatibility and biodegradability of this compound.

Q12: What are some alternatives to this compound as artificial sweeteners?

A17: Several alternatives to this compound exist in the market, each with a unique sweetness profile and potential health effects. Some common alternatives include aspartame, cyclamate, sucralose, and steviol glycosides (derived from the Stevia plant). [, ] The choice of sweetener often depends on individual preferences, dietary needs, and intended applications in food and beverage formulations.

A12: The provided research articles do not extensively cover the recycling and waste management of this compound.

A25: The provided research articles highlight various experimental techniques and methodologies used to study this compound, including animal models, behavioral assays, analytical chemistry techniques, and cell culture systems. [, , , , , , , , , , ] These methods continue to be valuable tools for advancing our understanding of this compound's properties, safety, and potential applications.

Q13: What is the history of this compound's discovery and use?

A18: this compound was discovered accidentally in 1879 by Constantin Fahlberg while working in Ira Remsen's laboratory at Johns Hopkins University. [] Initially marketed as a tabletop sweetener in the late 19th century, this compound gained significant popularity during sugar shortages, particularly during World War I and II. [, ] Despite controversies surrounding its safety in the 1970s, this compound remains a widely used artificial sweetener globally, owing to its intense sweetness, cost-effectiveness, and stability. [, ]

A26: The provided research articles highlight this compound's interdisciplinary nature, encompassing fields like chemistry, food science, toxicology, pharmacology, and microbiology. [, , , , , , , , , , , , , , , , ] This diverse range of research underscores the importance of collaborative efforts in unraveling the complex interplay between this compound, human health, and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.